molecular formula C20H20N4O2 B11140033 N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11140033
M. Wt: 348.4 g/mol
InChI Key: QKDIEGTUJGTAPP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a pyrimidinylamino group, and a benzamide core. Its molecular formula is C18H19N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: This step involves the reaction of 4-methoxyphenethylamine with benzoyl chloride to form N-(4-methoxyphenethyl)benzamide.

    Introduction of the Pyrimidinylamino Group: The next step involves the reaction of the intermediate with 2-aminopyrimidine under specific conditions to introduce the pyrimidinylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-ylbenzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar structure but with additional functional groups.

Uniqueness

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

QKDIEGTUJGTAPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

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